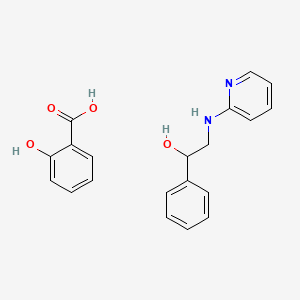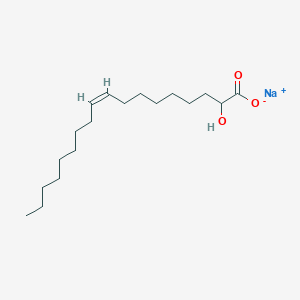
Sodium 2-hydroxyoleate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Polyfunctional Molecules
Sodium 2-hydroxyoleate has been involved in the efficient synthesis of 2-substituted-1,2,3-triazoles through a copper(I)-catalyzed cycloaddition reaction. This process, which also involves alkynes, sodium azide, and formaldehyde, results in the formation of 2-hydroxymethyl-2H-1,2,3-triazoles. These intermediates are significant for their ability to be converted into a variety of polyfunctional molecules, demonstrating the versatility of this compound in synthetic chemistry (Kalisiak, Sharpless, & Fokin, 2008).
Interaction with Oxidized Minerals
Research into the adsorption behavior of sodium oleate on hydroxylated α-quartz surfaces has provided insight into the molecular mechanisms of this interaction. This compound, a derivative of sodium oleate, may show similar behaviors in its interaction with oxidized minerals, which is critical for understanding mineral processing and flotation reagents (Zhang et al., 2019).
Role in Hydrothermal Gasification of Biomass
This compound might also play a role in the hydrothermal gasification of biomass, similar to sodium hydroxide. Studies have shown that sodium hydroxide can significantly enhance the production of hydrogen gas during biomass gasification, suggesting potential applications for this compound in renewable energy production and environmental technology (Onwudili & Williams, 2009).
Mécanisme D'action
Target of Action
Sodium 2-Hydroxyoleate (2OHOA) primarily targets the membrane-lipid composition of cells . It specifically interacts with sphingomyelin (SM) levels, which are typically low in certain cancer cells like glioma . Additionally, it has been found to regulate the Kv10.1 channels , which are oncogenic potassium channels .
Mode of Action
2OHOA induces important changes in the membrane-lipid composition of cells, primarily leading to a recovery of sphingomyelin (SM) levels . This alteration in membrane composition influences the functioning of membrane proteins and cell signaling . Alongside this, 2OHOA treatment induces a dramatic translocation of Ras, a protein involved in transmitting signals within cells, from the membrane to the cytoplasm .
Biochemical Pathways
The action of 2OHOA affects several biochemical pathways. It inhibits the MAP kinase pathway , reduces the activity of the PI3K/Akt pathway , and downregulates Cyclin D-CDK4/6 proteins . This leads to the hypophosphorylation of the retinoblastoma protein (RB) . These regulatory effects are associated with the induction of cell differentiation and autophagy .
Pharmacokinetics
It is noted that 2ohoa has good distribution to the brain, suggesting it may cross the blood-brain barrier effectively .
Result of Action
The primary result of 2OHOA’s action is the induction of differentiation and autophagy in cells . This leads to the transformation of glioma cells into mature glial cells, followed by autophagic cell death .
Analyse Biochimique
Biochemical Properties
Sodium 2-hydroxyoleate interacts with various biomolecules, including enzymes and proteins. It has been demonstrated that this compound increases the sphingomyelin content via sphingomyelin synthase activation . This alteration in membrane composition influences the functioning of membrane proteins and cell signaling .
Cellular Effects
This compound has been shown to induce differentiation and autophagy of human glioma cells . It combats glioma more efficiently than the current reference drug for this condition, temozolomide (TMZ), and unlike TMZ, tumor relapse was not observed following this compound treatment .
Molecular Mechanism
The mechanism of action of this compound is associated with important changes in membrane-lipid composition, primarily a recovery of sphingomyelin (SM) levels . Treatment with this compound induced a dramatic translocation of Ras from the membrane to the cytoplasm, which inhibited the MAP kinase pathway, reduced activity of the PI3K/Akt pathway, and downregulated Cyclin D-CDK4/6 proteins followed by hypophosphorylation of the retinoblastoma protein (RB) .
Temporal Effects in Laboratory Settings
It has been shown to combat glioma more efficiently than the current reference drug for this condition, temozolomide (TMZ), and unlike TMZ, tumor relapse was not observed following this compound treatment .
Metabolic Pathways
This compound is involved in altering the membrane composition, which in turn influences the functioning of membrane proteins and cell signaling . It has been demonstrated that this compound increases the sphingomyelin content via sphingomyelin synthase activation .
Propriétés
IUPAC Name |
sodium;(Z)-2-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21);/q;+1/p-1/b10-9-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRISSOAVEQFK-KVVVOXFISA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229114-68-4 | |
| Record name | Sodium 2-hydroxyoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229114684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM IDROXIOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0O588YY4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



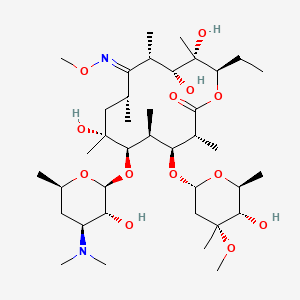
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
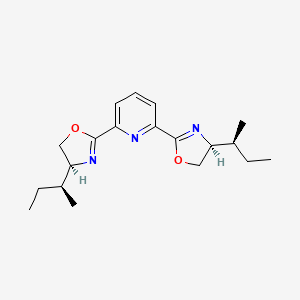



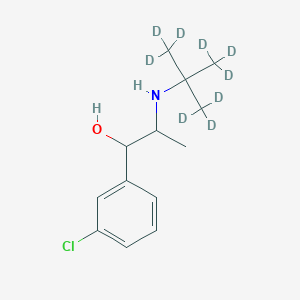
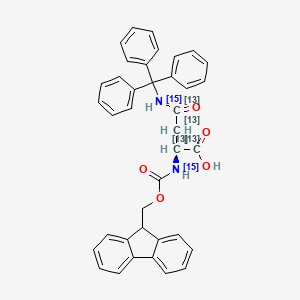
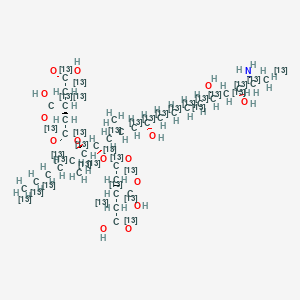
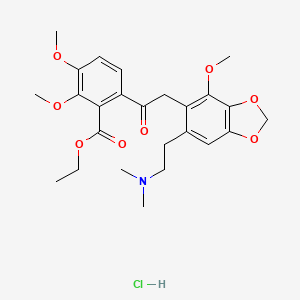
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)

